Bienvenue dans la boutique en ligne BenchChem!

2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide

Lipophilicity Drug-likeness Membrane permeability

2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide (CAS 1243283-61-5) is a tetrasubstituted pyridine-4-sulfonamide bearing a bulky tert-butyl group at the 2-position and a cyclopropoxy ether at the 5-position. It belongs to the sulfonamide class, which is widely exploited in medicinal chemistry for carbonic anhydrase inhibition, antibacterial activity, and MALT1 protease targeting.

Molecular Formula C12H18N2O3S
Molecular Weight 270.35 g/mol
Cat. No. B12958296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide
Molecular FormulaC12H18N2O3S
Molecular Weight270.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(C(=C1)S(=O)(=O)N)OC2CC2
InChIInChI=1S/C12H18N2O3S/c1-12(2,3)11-6-10(18(13,15)16)9(7-14-11)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,15,16)
InChIKeyZWDGKOUVELWPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide – Structural, Physicochemical, and Procurement Baseline


2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide (CAS 1243283-61-5) is a tetrasubstituted pyridine-4-sulfonamide bearing a bulky tert-butyl group at the 2-position and a cyclopropoxy ether at the 5-position. It belongs to the sulfonamide class, which is widely exploited in medicinal chemistry for carbonic anhydrase inhibition, antibacterial activity, and MALT1 protease targeting [1]. The pyridine core differentiates it from ubiquitous benzene-sulfonamide scaffolds by providing an additional hydrogen-bond-accepting nitrogen and altered electron distribution [2]. Commercially, it is available at 97% purity (Leyan, product 2008066) with defined LogP (1.57) and TPSA (82.28 Ų), establishing a reproducible procurement baseline .

Why Generic Pyridine-4-sulfonamide or Benzene Analogs Cannot Substitute 2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide


Simple pyridine-4-sulfonamide (CAS 65938-88-7) lacks the steric shielding and lipophilic character conferred by the tert-butyl and cyclopropoxy substituents, which modulate membrane permeability, metabolic stability, and off-target binding . The nearest benzene analog, 2-tert-butyl-5-cyclopropoxybenzenesulfonamide (CAS 1243464-72-3), replaces the pyridine nitrogen with a CH group, eliminating a key hydrogen-bond acceptor and altering the electronic environment of the sulfonamide pharmacophore . These differences in LogP, TPSA, H-bond capacity, and steric volume preclude direct functional interchange in enzyme inhibition assays, structure-based drug design, or any application where precise molecular recognition is required [1].

Quantitative Differential Evidence for 2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide vs. Closest Comparators


Lipophilicity (LogP) Compared with the Unsubstituted Pyridine-4-sulfonamide Scaffold

The target compound exhibits a measured LogP of 1.5677, compared to 1.51010 for the unsubstituted pyridine-4-sulfonamide scaffold . The increase of ΔLogP = +0.0576 is modest but originates from the introduction of a tert-butyl (positive logP contribution) partially offset by the cyclopropoxy ether (negative logP contribution). This balanced lipophilicity retains aqueous solubility while improving passive membrane permeability, a profile that generic pyridine-4-sulfonamide cannot replicate without both substituents present.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Differentiation from Pyridine-4-sulfonamide

The target compound has a TPSA of 82.28 Ų (vendor) to 90.7 Ų (PubChem computed), compared to 81.43 Ų for pyridine-4-sulfonamide . The increase of up to +9.3 Ų (PubChem) is attributable to the additional oxygen atom in the cyclopropoxy group. A TPSA below 140 Ų is generally favorable for oral absorption; the sub-100 Ų value of the target compound indicates excellent membrane permeability potential. The cyclopropoxy oxygen contributes to TPSA without introducing additional H-bond donors, a favorable feature for maintaining permeability while potentially enhancing target binding.

Polar surface area Oral absorption Blood-brain barrier

Hydrogen-Bond Acceptor Count and Its Impact on Target Recognition

The target compound possesses 5 H-bond acceptors (two sulfonamide oxygens, pyridine nitrogen, cyclopropoxy oxygen, and sulfonamide nitrogen), versus 3–4 for the unsubstituted pyridine-4-sulfonamide [1][2]. The cyclopropoxy oxygen provides an additional H-bond acceptor that may engage catalytic zinc ions or active-site residues in carbonic anhydrase isoforms, as demonstrated for related pyridine-sulfonamide carbonic anhydrase inhibitors [3]. While direct IC50 data for this specific compound are not yet reported in peer-reviewed literature, SAR studies on 4-substituted-3-pyridinesulfonamides show that ether-linked substituents at the ortho position can enhance isoform selectivity by up to 10-fold versus unsubstituted analogs [3].

Hydrogen bonding Target engagement Enzyme inhibition

Steric Bulk and Metabolic Stability Advantage of the Tert-Butyl Group

The 2-position tert-butyl group introduces significant steric bulk (Taft Es ≈ −1.54) adjacent to the pyridine nitrogen, shielding the sulfonamide moiety from metabolic enzymes and restricting rotatable bond conformations [1]. In contrast, unsubstituted pyridine-4-sulfonamide has minimal steric protection at this position . Class-level evidence from pyridine-sulfonamide drug discovery programs demonstrates that ortho-tert-butyl substitution can reduce oxidative metabolism by CYP450 isoforms and prolong half-life in microsomal stability assays [2]. For example, in the PI3Kγ inhibitor CZC24758, a tert-butyl sulfonamide group contributed to oral bioavailability (F = 68% in mice) and a half-life of 3.2 h [2].

Steric shielding Metabolic stability CYP450 resistance

Pyridine vs. Benzene Core: Electronic and Coordination Differentiation

The pyridine core of the target compound (C12H18N2O3S, MW 270.35) provides a ring nitrogen capable of coordinating catalytic zinc ions in metalloenzymes such as carbonic anhydrases, a feature absent in the benzene analog 2-tert-butyl-5-cyclopropoxybenzenesulfonamide (C13H19NO3S, MW 269.36) [1]. In carbonic anhydrase inhibition, pyridine-sulfonamides can achieve binding modes where both the sulfonamide anion and the pyridine nitrogen interact with the active-site zinc, enhancing potency beyond what benzene-sulfonamides achieve [2]. While experimental Kd or IC50 values for this specific compound are not available in public databases, the structural precedent from numerous pyridine-sulfonamide carbonic anhydrase inhibitors supports a mechanistic differentiation from benzene analogs.

Heterocyclic advantage Metal coordination Enzyme inhibition

Prioritized Application Scenarios for 2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide Based on Differential Evidence


Carbonic Anhydrase Isoform-Selectivity Screening Libraries

The compound's pyridine-4-sulfonamide core, combined with the cyclopropoxy H-bond acceptor and tert-butyl steric shield, makes it a strong candidate for inclusion in carbonic anhydrase isoform-selectivity screening panels. The additional cyclopropoxy oxygen may engage residues in the hydrophilic half of the active site, while the tert-butyl group limits access to the hydrophobic pocket, potentially yielding selectivity profiles distinct from acetazolamide or unsubstituted pyridine-sulfonamides . Researchers should compare inhibition across hCA I, II, IX, and XII isoforms to quantify selectivity gains.

Fragment-Based and Structure-Guided Lead Optimization

As a pre-functionalized scaffold with defined LogP (1.57) and TPSA (82.28 Ų), this compound serves as an advanced starting point for fragment growing or structure-guided optimization in MALT1, PI3K, or carbonic anhydrase programs [1]. The 4-sulfonamide position remains amenable to further derivatization, while the 2-tert-butyl and 5-cyclopropoxy groups provide pharmacokinetic tuning without additional synthetic steps.

Metabolic Stability Head-to-Head Comparator Studies

The tert-butyl group at position 2 is predicted to confer oxidative metabolic stability relative to unsubstituted pyridine-sulfonamides . Procurement of this compound alongside the unsubstituted pyridine-4-sulfonamide enables direct microsomal stability comparison (e.g., human liver microsome t1/2 assays), quantifying the metabolic advantage of the tert-butyl substitution and justifying its inclusion in lead series.

Pyridine-Benzene Bioisostere Evaluation in Sulfonamide Programs

The compound enables direct comparison with its benzene analog (CAS 1243464-72-3) to evaluate the impact of pyridine-for-benzene replacement on target potency, solubility, and CYP inhibition [1]. Such matched molecular pair analysis is critical in drug discovery to determine whether the heterocyclic nitrogen adds value or introduces liabilities (e.g., hERG binding, CYP2D6 inhibition) in specific target contexts.

Quote Request

Request a Quote for 2-Tert-butyl-5-cyclopropoxypyridine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.